molecular formula C10H11IO2 B3211305 Methyl 2-iodo-4,5-dimethylbenzoate CAS No. 1086391-91-4

Methyl 2-iodo-4,5-dimethylbenzoate

Cat. No. B3211305
CAS RN: 1086391-91-4
M. Wt: 290.1 g/mol
InChI Key: UGUWDMDBLYRSGT-UHFFFAOYSA-N
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Description

Methyl 2-iodo-4,5-dimethylbenzoate (MIDB) is a chemical compound used in various scientific research applications. It is a member of the benzoate ester family and is commonly used as a reagent in organic chemistry.

Scientific Research Applications

NMR Spectroscopy Studies

Methyl 2-iodo-4,5-dimethylbenzoate and its derivatives are useful in nuclear magnetic resonance (NMR) spectroscopy studies. Born and Harsin (1977) observed anomalous chemical shifts in the methyl groups of 2,4-dimethylbenzo[g]quinoline, a related compound, indicating their utility in understanding molecular structures and interactions through NMR (Born & Harsin, 1977).

Crystallography and Molecular Structure

In crystallography, methyl 2-iodo-4,5-dimethylbenzoate contributes to the understanding of molecular structures. Ebersbach et al. (2022) analyzed the crystal structures of related compounds, providing insights into how molecules like methyl 2-iodo-4,5-dimethylbenzoate interact and arrange themselves in solid states (Ebersbach, Seichter, & Mazik, 2022).

Medicinal Chemistry Applications

In medicinal chemistry, the methylation of compounds like methyl 2-iodo-4,5-dimethylbenzoate is significant. Wu et al. (2021) discussed a palladium-catalyzed dimethylation reaction, highlighting the importance of methyl groups in enhancing the pharmacological properties of organic molecules (Wu, Wei, Wan, & Zhang, 2021).

Chemical Synthesis

In the field of chemical synthesis, these compounds are valuable for creating structurally complex and biologically active compounds. Lakshman et al. (2000) demonstrated the synthesis of 1,4-dimethylbenzo[c]phenanthrene, related to methyl 2-iodo-4,5-dimethylbenzoate, emphasizing its synthetic accessibility and biological relevance (Lakshman et al., 2000).

properties

IUPAC Name

methyl 2-iodo-4,5-dimethylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11IO2/c1-6-4-8(10(12)13-3)9(11)5-7(6)2/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGUWDMDBLYRSGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)I)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-iodo-4,5-dimethylbenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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